Methyl Stearate

説明

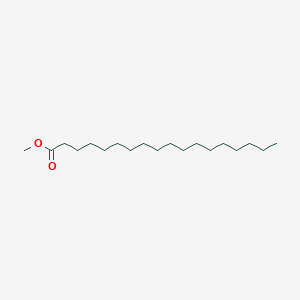

Structure

2D Structure

特性

IUPAC Name |

methyl octadecanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H38O2/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19(20)21-2/h3-18H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HPEUJPJOZXNMSJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCCCCCCCCCC(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H38O2 | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID2047640 | |

| Record name | Methyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Methyl stearate appears as white crystals or chunky solid. (NTP, 1992), Liquid; NKRA; Pellets or Large Crystals, Liquid, Semi-solid; mp = 37.8 deg C; [Hawley] White solid or semi-solid; mp = 39.1 deg C; [HSDB] Off-white crystalline solid; mp = 40-42 deg C; [MSDSonline], Solid | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Octadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Boiling Point |

828 to 829 °F at 747 mmHg (NTP, 1992), 443 °C, Boiling point: 215 °C @ 15 mm Hg, 181.00 to 182.00 °C. @ 4.00 mm Hg | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

307 °F (NTP, 1992), 307 °F (153 °C) | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 72 °F (NTP, 1992), Insol in water; sol in alcohol or ether., Very sol in ether and chloroform | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Density |

0.8498 at 104 °F (NTP, 1992) - Less dense than water; will float, 0.8498 @ 40 °C/4 °C | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Vapor Pressure |

0.0000136 [mmHg], 1.36X10-5 mm Hg @ 25 °C | |

| Record name | Methyl stearate | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/6145 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

White crystals, Semisolid | |

CAS No. |

112-61-8 | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Methyl stearate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=112-61-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Methyl stearate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000112618 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | METHYL STEARATE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=9418 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Octadecanoic acid, methyl ester | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Methyl stearate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID2047640 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Methyl stearate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.628 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | METHYL STEARATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8D4NXF3ZH7 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

100 °F (NTP, 1992), 39.1 °C | |

| Record name | METHYL STEARATE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20696 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | METHYL STEARATE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/2901 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Methyl stearate | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0034154 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Advanced Synthesis and Production Methodologies

Esterification Reaction Pathways and Catalytic Systems

Homogeneous acid catalysis represents a traditional and widely understood method for producing methyl stearate (B1226849). In this approach, the catalyst exists in the same phase as the reactants, typically as a dissolved acid in the reaction mixture.

Commonly used homogeneous catalysts include strong mineral acids like sulfuric acid and organic acids such as p-toluenesulfonic acid. guidechem.com While concentrated sulfuric acid is effective and inexpensive, its use can lead to issues with product quality, equipment corrosion, and the generation of acidic waste streams that require neutralization. guidechem.com P-toluenesulfonic acid offers an alternative with high activity, good selectivity, and less equipment corrosion. guidechem.com Under optimal conditions—using a stearic acid to methanol (B129727) molar ratio of 1:3.5 and 1.2% p-toluenesulfonic acid catalyst by mass of stearic acid—a stearic acid conversion rate exceeding 98.5% can be achieved after 4 hours of reflux. guidechem.com

Recent advancements focus on process intensification to overcome the limitations of conventional batch reactors. One such technique is the use of high-shear mixing (HSM), which enhances the efficiency of homogeneous esterification. rsc.orgresearchgate.net A study utilizing a Box–Behnken design for process optimization found that catalyst mass was the most influential factor, followed by the methanol to stearic acid ratio, temperature, and reaction time. rsc.orgresearchgate.net This intensified process can achieve a validated stearic acid conversion of 93.2% in just 12 minutes at 60°C, a significant reduction in reaction time compared to conventional methods. rsc.orgresearchgate.net

Table 1: Optimization of Homogeneous Catalysis for Methyl Stearate Synthesis using High-Shear Mixing (HSM)

| Parameter | Optimized Value | Influence Ranking |

|---|---|---|

| Methanol : Stearic Acid Ratio | 12.4 (mol/mol) | 2 |

| Catalyst Mass (H₂SO₄) | 4.0 wt% | 1 |

| Temperature | 60 °C | 3 |

| Time | 12 min | 4 |

| Predicted Conversion | 99% | N/A |

| Experimentally Validated Conversion | 93.2% ± 0.7% | N/A |

Data sourced from studies on process intensification using a Box–Behnken design. rsc.orgresearchgate.net

Heterogeneous catalysis offers a more environmentally friendly and industrially advantageous alternative to homogeneous systems. In this modality, the catalyst is in a different phase (typically solid) from the reactants (liquid). This simplifies catalyst separation from the product mixture, allowing for easy recovery and reuse, which reduces waste and operational costs. Various materials have been explored as heterogeneous catalysts for this compound production, including clays (B1170129), ion-exchange resins, and metal oxides. rsc.org

Lignin (B12514952), an abundant and renewable biopolymer, has emerged as a promising raw material for creating sustainable heterogeneous catalysts. mdpi.com Carbon-based catalysts are produced by the carbonization and subsequent sulfonation of lignin. acs.orgrepec.org

Research has demonstrated the successful synthesis of an environmentally benign catalyst from lignin extracted from sugarcane bagasse. acs.orgrepec.org The process involves solvothermal carbonization followed by sulfonation. The choice of sulfonating agent, such as methane (B114726) sulfonic acid (MSA) versus sulfuric acid, significantly impacts the catalyst's properties and performance. acs.orgrepec.org Catalysts functionalized with MSA exhibit higher thermal stability and greater surface area, leading to superior catalytic activity. repec.org

Under optimized conditions (240°C, 10 minutes, 1:9 stearic acid to methanol molar ratio, 5 wt% catalyst), a lignin-based catalyst sulfonated with MSA achieved a this compound yield of 89.2%. repec.org Notably, this catalyst could be reused for up to seven cycles while maintaining a yield greater than 80%. repec.org The catalytic activity of these materials is attributed to the presence of acidic functional groups, primarily sulfonic acid (–SO₃H) groups, as well as carboxylic (–COOH) and hydroxyl (–OH) groups on the carbon surface. acs.org

Table 2: Performance of Lignin-Derived Catalysts in this compound Synthesis

| Catalyst Type | Sulfonating Agent | Reaction Temp. (°C) | Reaction Time (min) | Methanol:Acid Ratio | Yield (%) |

|---|---|---|---|---|---|

| Lignin Char (Unsulfonated) | N/A | 200 | 5 | 3:1 | 57.6 |

| EL-SA | Sulfuric Acid | 200 | 5 | 3:1 | 63.4 |

| EL-MSA | Methane Sulfonic Acid | 200 | 5 | 3:1 | 69.1 |

| EL-MSA (Optimized) | Methane Sulfonic Acid | 240 | 10 | 9:1 | 89.2 |

EL-SA: Extracted Lignin-Sulfuric Acid; EL-MSA: Extracted Lignin-Methane Sulfonic Acid. Data sourced from studies on sulfonated carbon-based catalysts. acs.orgrepec.org

Mixed metal oxides are a significant class of heterogeneous catalysts for esterification due to their high thermal stability and tunable acidic properties. Sulfated zirconia-silica (ZrO₂–SiO₂) aerogels have shown particular promise in the synthesis of this compound. researchgate.net These catalysts are prepared using a sol-gel method followed by supercritical drying, which results in materials with high surface area, large pore volume, and a significant number of Brønsted and Lewis acid sites, crucial for catalytic activity. researchgate.net

The ratio of the metal components is a key factor in determining the catalyst's effectiveness. For instance, in Zr/Si catalysts, increasing the Zr:Si ratio from 1:2 to 2:1 has been shown to boost the yield of this compound from 71% to 91% at a constant temperature of 60°C over 7 hours. researchgate.net This improvement is linked to an increase in the concentration of acid sites on the catalyst surface. researchgate.net The ordered mesoporous structure of these aerogel catalysts facilitates reactant access to the active sites, enhancing conversion rates. researchgate.net

Optimizing the interaction between the catalyst and the substrates (stearic acid and methanol) is critical for maximizing reaction efficiency. This involves fine-tuning reaction parameters to enhance mass transfer and accelerate reaction rates. As seen in homogeneous catalysis, process intensification through high-shear mixing (HSM) can dramatically reduce reaction times from hours to minutes by overcoming mass transfer limitations. rsc.orgresearchgate.net

Statistical methods like the response surface Box–Behnken design are employed to systematically study the influence of multiple variables, such as temperature, catalyst loading, reactant molar ratio, and reaction time. rsc.orgrsc.org Such studies reveal complex interactions between parameters. For example, a statistically significant interaction between catalyst mass and reaction time has been identified, indicating that the effect of catalyst loading changes with the duration of the reaction. rsc.org By applying these optimization models, it is possible to predict and validate conditions that lead to near-complete conversion of the fatty acid in significantly shortened process times. rsc.orgresearchgate.net

Enzymatic catalysis presents a "green" alternative for this compound production, operating under mild conditions and offering high specificity. encyclopedia.pubnih.gov This method typically employs lipases, which are enzymes that catalyze the hydrolysis or synthesis of esters. encyclopedia.pub Immobilized lipases, such as Novozym 435 from Candida antarctica, Lipozyme RM IM from Rhizomucor miehei, and Lipozyme TL IM from Thermomyces lanuginosus, are often used as biocatalysts. researchgate.net

The enzymatic process can proceed via esterification of free fatty acids or transesterification of triglycerides. nih.govmdpi.com One key advantage is the simultaneous conversion of free fatty acids and triglycerides, which is particularly useful for low-quality feedstocks. mdpi.com This avoids side reactions like saponification that can occur in conventional alkaline-catalyzed biodiesel production. encyclopedia.pubresearchgate.net

However, the enzymatic route has challenges. The cost of enzymes remains a significant barrier to large-scale industrial application. researchgate.net Furthermore, lipases can be inhibited or deactivated by high concentrations of methanol, the alcohol substrate. mdpi.com To mitigate this, strategies such as the stepwise addition of methanol are often employed. mdpi.com Research into optimizing reaction conditions, such as temperature, pH, and enzyme loading, is ongoing to improve the economic viability and efficiency of enzymatic transesterification. researchgate.netmdpi.com For instance, a study converting acid oil found that an immobilized Candida antarctica lipase (B570770) could achieve a 96% degree of esterification after 24 hours at 30°C. researchgate.net

Table 3: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Stearic acid |

| Methanol |

| Sulfuric acid |

| p-Toluenesulfonic acid |

| Lignin |

| Methane sulfonic acid |

| Zirconia (Zirconium dioxide, ZrO₂) |

| Silica (Silicon dioxide, SiO₂) |

| Zirconium tin oxide (ZrSnO₄) |

| Triglyceride |

Enzymatic Transesterification Approaches

Novel Synthetic Routes and Feedstock Utilization

The search for sustainable chemical production has driven research into utilizing waste streams and renewable biomass as feedstocks for valuable chemicals like this compound.

Lignocellulosic biomass, derived from agricultural and forestry waste, is an abundant and renewable resource composed primarily of cellulose (B213188), hemicellulose, and lignin. mdpi.comncsu.edu The valorization of this biomass involves converting its complex structure into valuable platform chemicals, which can serve as precursors for a wide range of products. mdpi.comresearchgate.net

The process typically begins with a pretreatment step to break down the rigid structure and improve the accessibility of cellulose and hemicellulose. mdpi.comncsu.edu This is often followed by enzymatic or chemical hydrolysis to break these polysaccharides into fermentable sugars (like glucose) and other intermediates. mdpi.comncsu.edu These sugars and other platform products, such as furfural (B47365) and levulinic acid, can be obtained from the isolated lignocellulosic fractions. researchgate.net These platform chemicals represent the initial products from biomass valorization that could, through subsequent chemical transformations, be converted into the long-chain molecules required for this compound synthesis.

Municipal sewage sludge represents a significant waste stream that can be repurposed as a feedstock for biofuel production. researchgate.net The organic matter in domestic sewage sludge contains a notable fraction of lipids. researchgate.net One study found that collected sewage sludge contained 26% neutral lipids within the extracted material. researchgate.net

These lipids can be converted into methyl esters (biodiesel) through a process called in situ transesterification, which is considered more economical than conventional methods. researchgate.net In one such process, lipids from municipal sewage sludge were converted to biodiesel with an 84% yield using an alkaline transesterification method. researchgate.net The reaction was carried out at 60°C for 4 hours with a methanol-to-oil molar ratio of 9:1. researchgate.net This demonstrates the potential of using lipids from sewage scum as a viable, low-cost feedstock for producing this compound and other fatty acid methyl esters. researchgate.net

Developing solvent-free reaction systems is a key goal of green chemistry, as it eliminates the need for potentially harmful organic solvents and simplifies downstream processing. dss.go.th In the context of this compound synthesis, solvent-free transesterification has been successfully demonstrated, particularly using biocatalysts. dss.go.thelectronicsandbooks.com

In these systems, the reaction medium consists solely of the substrates (e.g., an oil or a higher-order ester and an alcohol) and the enzyme. dss.go.thelectronicsandbooks.com For example, the transesterification of methyl oleate (B1233923) and stearyl alcohol has been performed by simply mixing the reactants with an immobilized lipase at 55-65°C. electronicsandbooks.com In such a setup, one of the liquid substrates can act as a co-solvent for the other, especially if one is a solid at room temperature. electronicsandbooks.com A significant advantage of this method is the ease of product separation and catalyst recovery, which reduces processing costs and environmental impact. dss.go.th The removal of volatile byproducts, such as methanol, can also be easily accomplished, which helps to drive the reaction equilibrium toward higher yields. electronicsandbooks.com

Reaction Kinetics and Thermodynamic Analysis of this compound Formation

The formation of this compound, primarily through the esterification of stearic acid with methanol, is a reversible, equilibrium-limited reaction. researchgate.net The study of its reaction kinetics and thermodynamics is crucial for optimizing production processes, such as biodiesel synthesis, by providing insights into reaction rates, equilibrium conversions, and the energy changes involved.

The forward reaction involves the protonation of the carbonyl oxygen of stearic acid, followed by a nucleophilic attack by methanol. A subsequent proton transfer and the elimination of a water molecule lead to the formation of this compound. The kinetics of this process are influenced by several factors, including temperature, the molar ratio of reactants, and the presence and type of catalyst.

Research has shown that increasing the temperature and the molar ratio of methanol to stearic acid generally enhances the conversion to this compound. researchgate.netresearchgate.net For instance, using a crosslinked amidoximated polyacrylonitrile (B21495) ion-exchanged mesh protonated by sulfuric acid, a 94% conversion was achieved at 90°C with a methanol to stearic acid molar ratio of 35.5:1. researchgate.net Similarly, a comparable conversion of 94.1% was obtained at a lower temperature of 65°C but with a higher molar ratio of 87.1:1. researchgate.net

Catalysts play a significant role in accelerating the reaction towards equilibrium. Both homogeneous catalysts, like sulfuric acid, and heterogeneous catalysts, such as ion-exchange resins (e.g., Amberlyst-15) and acid-activated clays (e.g., MMT-PO4), have been effectively used. researchgate.netresearchgate.netache.org.rs The use of heterogeneous catalysts is often preferred as it simplifies the separation and purification stages.

Kinetic models, such as the pseudo-homogeneous reversible model, are employed to describe the reaction mechanism and determine key kinetic parameters. researchgate.net These parameters are essential for the design and simulation of industrial reactors.

Kinetic Parameters for this compound Formation

The following table summarizes kinetic parameters for the esterification of stearic acid with methanol using Amberlyst-15 as a catalyst. The data illustrates that the activation energies for the forward and reverse reactions increase with the fatty acid's chain length. researchgate.net

| Parameter | Forward Reaction | Reverse Reaction |

| Pre-exponential factor (A) | Varies with fatty acid chain length | Varies with fatty acid chain length |

| Activation energy (Ea) | Increases with fatty acid chain length | Increases with fatty acid chain length |

| Data derived from studies on the esterification of various fatty acids, including stearic acid. researchgate.net |

A detailed chemical kinetic reaction mechanism for this compound has also been developed, encompassing approximately 3,500 chemical species and over 17,000 chemical reactions, highlighting the complexity of the underlying chemistry, particularly under combustion conditions. osti.gov

From a thermodynamic perspective, the esterification of fatty acids is characterized by a very small heat of reaction. researchgate.net This is supported by the slight difference observed between the activation energies of the forward and reverse kinetic constants. researchgate.net Consequently, temperature has a negligible effect on the equilibrium conversion, although it significantly impacts the reaction rate.

Thermodynamic Properties of this compound

The thermodynamic properties of this compound are fundamental to understanding its behavior during formation, purification, and application. Key thermodynamic data has been compiled from various sources, including the NIST Chemistry WebBook. nist.govnist.gov

| Thermodynamic Property | Value | Units |

| Standard Enthalpy of Formation (ΔfH°gas) | -773.2 ± 3.8 | kJ/mol |

| Standard Enthalpy of Combustion (ΔcH°solid) | -11586.2 ± 2.4 | kJ/mol |

| Enthalpy of Fusion (ΔfusH) | 60.7 | kJ/mol |

| Enthalpy of Vaporization (ΔvapH°) | 93.3 ± 2.0 | kJ/mol |

| Standard Gibbs Free Energy of Formation (ΔfG°) | Data not widely available | kJ/mol |

| Data sourced from Cheméo chemeo.com and the NIST WebBook. nist.govnist.gov |

Studies have also analyzed the high-pressure thermodynamic properties of this compound, including density, isothermal compressibility, and isobaric thermal expansivity, over a range of temperatures and pressures, which is critical for processes operating under such conditions. researchgate.net The analysis of these properties aids in the development of accurate equations of state (EoS), like PR and PC-SAFT, for modeling the behavior of biodiesel components. researchgate.net

Reaction Mechanisms and Chemical Transformations

Pyrolysis and Combustion Mechanisms of Methyl Stearate (B1226849)

The high-temperature decomposition (pyrolysis) and oxidation (combustion) of methyl stearate involve a complex network of thousands of elementary reactions. Understanding these mechanisms is crucial for modeling engine performance and emissions.

Ab initio molecular dynamics (MD) simulations provide atomic-level insights into the initial stages of pyrolysis, revealing the primary bond-breaking events that initiate the decomposition cascade. In simulations of this compound pyrolysis at high temperatures (e.g., 3500 K), the process begins with the cleavage of C-C bonds. researchgate.netmdpi.com The initial decomposition can proceed via multiple pathways, including the homolytic cleavage of the C-C bond at the ester group position, leading to the formation of a ·C₁₈H₃₃O₂ radical and a methyl radical (·CH₃). mdpi.com These simulations are instrumental in identifying significant reaction pathways and their thermodynamic properties, which helps in engineering future biodiesel formulations. researchgate.net

To accurately simulate the complex combustion process of biodiesel, detailed chemical kinetic reaction mechanisms are developed. These mechanisms for biodiesel components like this compound are vast, often encompassing approximately 3,500 chemical species and over 17,000 elementary reactions. osti.govunt.edu They are constructed based on established reaction pathways and rate rules developed for alkane fuels, with specific modifications to account for the presence of the methyl ester group. osti.gov The ester functionality alters the C-H bond strengths on adjacent carbon atoms, which in turn affects the rates of hydrogen atom abstraction reactions. osti.gov

These comprehensive models are validated against experimental data from sources like jet-stirred reactors and shock tubes. unt.eduresearchgate.net The development of such mechanisms is essential for predicting combustion phenomena like autoignition delay times. unt.eduresearchgate.net The complexity and size of these detailed mechanisms often necessitate the development of smaller, "lumped" mechanisms for practical application in computational fluid dynamics simulations of engines. combustion-institute.it

Table 1: Characteristics of a Detailed Chemical Kinetic Mechanism for this compound

| Feature | Description | Reference |

|---|---|---|

| Component Species | Includes this compound and other major biodiesel components like methyl oleate (B1233923). | osti.gov |

| Mechanism Size | Approximately 3,500 chemical species and 17,000+ chemical reactions. | osti.govunt.edu |

| Foundation | Based on reaction classes and rate rules for alkanes, with added classes for methyl ester species. | osti.gov |

| Key Pathways | Includes H-atom abstraction, β-scission, and low-temperature peroxy-radical chemistry. | osti.govcombustion-institute.it |

| Application | Used to compute fuel/air autoignition delay times and simulate oxidation in reactors. | unt.edu |

At the lower temperatures relevant to autoignition (around 700 K to 1000 K), the combustion of this compound is governed by a distinct set of reactions involving alkylperoxy radicals (RO₂). osti.govosti.gov The general sequence begins with the abstraction of a hydrogen atom from the fuel molecule (RH) to form a fuel radical (R·). This radical then adds to molecular oxygen (O₂) to form an RO₂ radical. osti.govtsinghua.edu.cn

For this compound, a saturated molecule, these low-temperature chain branching pathways are particularly important. osti.govunt.edu This contrasts with unsaturated esters like methyl oleate, where the presence of a C=C double bond can inhibit certain RO₂ isomerization pathways, making the saturated ester slightly more reactive at low temperatures. unt.eduosti.govresearchgate.net

Deoxygenation Pathways and Product Selectivity

To improve the properties of biodiesel, such as its cold-flow performance and storage stability, the oxygen content can be removed through catalytic deoxygenation. This process converts fatty acid methyl esters into long-chain alkanes, which are chemically identical to components in conventional diesel fuel. The main pathways are hydrodeoxygenation (HDO), decarboxylation (DCO₂), and decarbonylation (DCO). acs.org

Noble metals supported on metal oxides are effective catalysts for deoxygenation. Platinum supported on alumina (B75360) (Pt/Al₂O₃) has been shown to effectively deoxygenate this compound. ou.eduresearchgate.net Studies conducted in both vapor and liquid phases show that the primary products are hydrocarbons with one less carbon atom than the parent fatty acid, indicating that decarboxylation and/or decarbonylation are dominant pathways. ou.eduresearchgate.netresearchgate.net For example, the deoxygenation of this compound (a C19 ester) predominantly yields n-heptadecane (C17). ou.edu When the reaction is carried out under a hydrogen atmosphere, paraffins are the main products, whereas an inert atmosphere (like Helium) can lead to different product distributions. researchgate.net

Similarly, palladium supported on ceria (Pd/CeO₂) is an active catalyst for hydrodeoxygenation. sibran.ru Catalysts based on palladium and other precious metals on supports like CeO₂-ZrO₂ can efficiently deoxygenate FAMEs to produce linear alkanes, primarily heptadecane (B57597), at temperatures between 300–380 °C. sibran.ru The choice of metal and support, along with reaction conditions like temperature and hydrogen pressure, significantly influences the selectivity towards different deoxygenation pathways and products. acs.orgwhiterose.ac.uk

Table 2: Research Findings on Catalytic Deoxygenation of this compound

| Catalyst | Support | Reactant(s) | Key Findings & Major Products | Reference(s) |

|---|---|---|---|---|

| Platinum (Pt) | Alumina (Al₂O₃) | This compound, Methyl octanoate | Dominant products are hydrocarbons with one carbon less (e.g., C17 from C18 acid chain). Paraffins are favored under H₂. | ou.eduresearchgate.net |

| Palladium (Pd) | Ceria (CeO₂) / Zirconia (ZrO₂) | Biodiesel (FAME mixture) | Efficient deoxygenation to linear alkanes, mainly heptadecane (C₁₇H₃₆). | sibran.ru |

| Palladium (Pd) | Carbon (C) | Stearic acid, Ethyl stearate | Stearic acid converts to n-heptadecane via decarboxylation. | uidaho.edu |

| Ruthenium (Ru) | ZSM-5 | This compound | Yielded 64.3% n-C₁₇ and 13% n-C₁₈ alkanes. | acs.org |

| Palladium (Pd) | HPA-SiO₂ | this compound, Microbial lipids | Catalytic hydrodeoxygenation to produce diesel-range alkanes. | dicp.ac.cn |

While the primary goal of deoxygenation is often to produce a diesel-range alkane with a chain length close to the original fatty acid, side reactions can lead to the formation of shorter-chain hydrocarbons. whiterose.ac.uk Processes such as hydrocracking, isomerization, and aromatization can occur on the catalyst surface, particularly under more severe conditions. whiterose.ac.uk Cracking of the long hydrocarbon chains results in a mixture of hydrocarbons with a wider range of carbon numbers (e.g., C13–C16 from a C18 starting material). unila.ac.id These shorter-chain alkanes and branched isomers can be desirable components for bio-jet fuel. whiterose.ac.uk The extent of these side reactions depends heavily on the catalyst's properties (such as acidity) and the reaction conditions. whiterose.ac.ukunila.ac.id

Table 3: List of Chemical Compounds Mentioned

| Compound Name | Chemical Formula |

|---|---|

| This compound | C₁₉H₃₈O₂ |

| Methyl oleate | C₁₉H₃₆O₂ |

| n-Heptadecane | C₁₇H₃₆ |

| Helium | He |

| Hydrogen | H₂ |

| Oxygen | O₂ |

| Platinum | Pt |

| Palladium | Pd |

| Alumina (Aluminum oxide) | Al₂O₃ |

| Ceria (Cerium dioxide) | CeO₂ |

| Zirconia (Zirconium dioxide) | ZrO₂ |

| Carbon | C |

| Ruthenium | Ru |

| Stearic acid | C₁₈H₃₆O₂ |

| Ethyl stearate | C₂₀H₄₀O₂ |

Hydrogenation Reactions of Unsaturated Methyl Esters to this compound

The conversion of unsaturated fatty acid methyl esters, such as methyl oleate and methyl linoleate, into this compound is achieved through catalytic hydrogenation. This process involves the addition of hydrogen across the carbon-carbon double bonds present in the unsaturated ester molecules. The reaction is typically carried out in a reactor under controlled temperature and pressure in the presence of a heterogeneous catalyst. scielo.brconicet.gov.arresearchgate.net

The reaction mechanism for the hydrogenation of methyl oleate on a catalyst surface can be described by a series of elementary steps. conicet.gov.ar This includes the adsorption of the unsaturated ester onto the catalyst's active sites, followed by the sequential addition of hydrogen atoms to the double bond, leading to the formation of the saturated this compound, which then desorbs from the surface. conicet.gov.ar The reaction conditions, such as temperature and hydrogen pressure, significantly impact the reaction rate. researchgate.netakjournals.com An increase in temperature generally leads to a higher reaction rate. akjournals.com Similarly, increasing hydrogen pressure can also enhance the activity of the catalyst. researchgate.net

The table below summarizes the conditions and outcomes of methyl oleate hydrogenation using different catalysts.

| Catalyst | Support | Temperature (°C) | Pressure (atm) | Key Findings |

| Ru-Sn | Al2O3 | 270 | 50 | This compound is the main product; Sn addition decreases hydrogenation activity. scielo.brunal.edu.co |

| Ni | α-Al2O3 | 190 | 20 | High conversion to saturated methyl esters in 30 minutes. researchgate.net |

| Ru | Mesoporous Carbon | 30 | 10-30 | Activity is highly dependent on H2 pressure. researchgate.net |

Oxidation Reactions and Mechanisms

This compound, as a saturated fatty acid methyl ester, is generally more resistant to oxidation than its unsaturated counterparts. However, under certain conditions, it can undergo oxidation, a process often referred to as autoxidation. This reaction typically proceeds through a free-radical chain mechanism involving initiation, propagation, and termination steps. acs.org

The initiation of autoxidation can be triggered by factors such as heat. acs.org At elevated temperatures, around 150°C, the thermal initiation of the autoxidation of purified methyl palmitate (a similar saturated ester) has been observed to occur readily. acs.org The initial stable products of this process are monohydroperoxides. acs.orgnih.gov

Studies on the autoxidation of methyl palmitate have shown that the oxidative attack is not highly specific to one location along the fatty acid chain. nih.gov While all carbon atoms are susceptible to oxidation, there is a preferential attack towards the center of the molecule. nih.gov The mechanism involves the abstraction of a hydrogen atom to form a free radical, which then reacts with oxygen to form a peroxy radical. This peroxy radical can then abstract a hydrogen from another molecule, propagating the chain reaction and forming a hydroperoxide. acs.org

In addition to autoxidation, microbiological oxidation of long-chain aliphatic compounds like this compound can occur. For example, the yeast Torulopsis gropengiesseri can hydroxylate stearic acid at the ω and ω-1 positions. rsc.org This process involves the direct substitution of a hydrogen atom with a hydroxyl group and has been shown to be stereospecific. rsc.org

Detailed kinetic models have been developed to describe the combustion of this compound, which involves a complex network of oxidation reactions at high temperatures. osti.govresearchgate.netresearchgate.net These models include numerous elementary reactions and chemical species to accurately predict the combustion behavior. osti.govresearchgate.netresearchgate.net

Transesterification Reactions Involving this compound

Transesterification is a chemical reaction where the ester group of a compound is exchanged with an alcohol. This compound can undergo transesterification with various alcohols, acids, or other esters, a process that is often catalyzed by acids, bases, or enzymes. asianpubs.orgmdpi.comresearchgate.net

One significant application of this reaction is the synthesis of glycerol (B35011) monostearate through the transesterification of this compound with glycerol. asianpubs.orgconicet.gov.ar This reaction is typically carried out in the presence of a basic catalyst, such as potassium carbonate supported on γ-alumina (K2CO3/γ-Al2O3). asianpubs.org The conversion of this compound increases with a higher molar ratio of glycerol to this compound. asianpubs.org The use of a solvent like N,N'-dimethyl formamide (B127407) can improve the miscibility of the reactants and enhance the selectivity towards glycerol monostearate. asianpubs.org

Acid catalysts, such as hydrochloric acid (HCl) and aluminum chloride hexahydrate (AlCl3·6H2O), are also effective for the transesterification of this compound. mdpi.com For example, the transesterification of stearyl stearate with methanol (B129727) using these catalysts can lead to a complete conversion to this compound. mdpi.com The kinetics of transesterification can also be studied using solid acid catalysts like Amberlyst-15 for the reaction of this compound with n-butanol. researchgate.netnih.gov

Enzymatic transesterification offers a milder and often more selective alternative to chemical catalysis. frontiersin.orggoogle.comaidic.it Lipases are commonly used enzymes for this purpose. For instance, immobilized 1,3-positionally specific lipase (B570770) from Mucor miehei can be used to transesterify a mixture of vegetable oil and a stearic acid source, which could include this compound. google.com Lipase-catalyzed transesterification can also be used to produce sugar esters by reacting this compound with a sugar like glucose in a deep eutectic solvent. frontiersin.org

The table below provides examples of different transesterification reactions involving this compound.

| Reactant 2 | Catalyst | Product | Key Findings |

| Glycerol | K2CO3/γ-Al2O3 (Basic) | Glycerol monostearate | High glycerol to this compound ratio increases conversion. asianpubs.org |

| Methanol (from stearyl stearate) | HCl or AlCl3·6H2O (Acid) | This compound | Complete conversion can be achieved. mdpi.com |

| n-Butanol | Amberlyst-15 (Solid Acid) | Butyl stearate | Reaction kinetics can be modeled; etherification can be a side reaction. researchgate.netnih.gov |

| Glucose | Lipase (Enzyme) | Sugar ester | Feasible in deep eutectic solvents. frontiersin.org |

| Vegetable Oil | 1,3-specific Lipase (Enzyme) | Modified triglycerides | Used to produce margarine oils with specific properties. google.com |

Advanced Analytical and Spectroscopic Characterization

Mass Spectrometry for Molecular and Fragment Ion Analysis

Mass spectrometry is a powerful analytical tool for determining the molecular weight and elucidating the structure of methyl stearate (B1226849). Different ionization techniques offer unique advantages in its analysis.

Field Ionization Mass Spectrometry (FI-MS) and Fragment Ionization Mechanisms

Field ionization (FI) is a soft ionization technique that typically produces molecular ions with minimal fragmentation, making it ideal for determining the molecular weight of compounds like methyl stearate. jeolusa.com In FI-MS, gaseous this compound molecules are ionized by a strong electric field, which causes the formation of molecular ions (M+•) with little internal energy due to a quantum tunneling effect. researchmap.jpacs.org

Interestingly, the FI mass spectrum of this compound shows not only the molecular ion but also specific fragment ions. researchmap.jpacs.org While classic McLafferty rearrangement ions at m/z 74 and 75 are notably absent, a complementary McLafferty rearrangement fragment ion appears at m/z 224. researchmap.jpacs.org Additionally, a series of C4 periodic methyl ester fragment ions are observed at m/z values from 115 to 269. researchmap.jpacs.org The presence of these fragments is attributed to metastable ion decay with rearrangement reactions occurring in the ion source on a timescale of 10⁻⁶ to 10⁻⁵ seconds. researchmap.jp

The formation of aliphatic fragment ions, such as [CnH2n+1]+ at m/z 29, 43, and 57, is also observed and can be explained by hyperconjugation between the sigma (σ)-electrons of the sp3 C-H bonds and the empty p-orbital of the carbocation. acs.org

Gas Chromatography-Mass Spectrometry (GC-MS) for Compositional Analysis

Gas chromatography-mass spectrometry (GC-MS) is a widely used technique for separating and identifying the components of a mixture. In the analysis of this compound, GC separates it from other FAMEs before it enters the mass spectrometer for detection. researchgate.netusu.ac.idnaturalspublishing.com Electron ionization (EI) is a common ionization method used in GC-MS, which bombards the sample with high-energy electrons, causing extensive fragmentation. shimadzu.com

The EI mass spectrum of this compound is characterized by several key fragment ions. acs.orgnaturalspublishing.com The molecular ion (M+) peak is observed at m/z 298. naturalspublishing.com Other significant fragments include ions at m/z 87 and 74, which are characteristic of fatty acid methyl esters. naturalspublishing.com The ion at m/z 74 results from a McLafferty rearrangement. csic.es The fragmentation pattern provides a "fingerprint" that can be compared to spectral libraries, like the NIST library, for confident identification. researchgate.net

GC-MS has been successfully used to identify this compound in various samples, including biodiesel and natural oils. researchgate.netnaturalspublishing.com For example, in the analysis of sunflower biodiesel, this compound was identified with a molecular ion at m/z 298 and characteristic fragments at m/z 199, 143, 87, and 74 (base peak). naturalspublishing.com

| Sample Type | This compound Percentage | Key Fragment Ions (m/z) | Reference |

| P. pinnata oil | 16.97% | Not Specified | researchgate.net |

| Petai seed n-hexane extract | 13.34% | Not Specified | usu.ac.id |

| Sunflower Biodiesel | 9.48% | 298, 199, 143, 87, 74 | naturalspublishing.com |

| Cotton Biodiesel | 8.00% | Not Specified | naturalspublishing.com |

Quantum Chemical Calculations for Ionization Processes

Quantum chemical calculations, such as time-dependent density functional theory (TDDFT) and natural bond orbital (NBO) analysis, provide a theoretical foundation for understanding the ionization and fragmentation processes observed in the mass spectra of this compound. researchmap.jpacs.orgnih.gov

TDDFT calculations suggest that the ionization of this compound in a high electric field (as in FI-MS) occurs through two main processes: a 7.43 eV excitation followed by a tunneling effect. researchmap.jpacs.orgnih.gov This allows the molecule to ionize at an effective energy of around 6.0 eV, which is significantly lower than its calculated ionization energy of 9.26 eV. researchmap.jpacs.orgnih.gov These calculations also show that the highest occupied molecular orbitals (HOMOs) of the molecular ion are located in the middle of the methylene (B1212753) chain, not at the carbonyl group as might be expected. acs.org

NBO analysis helps to explain the relative abundances of the aliphatic fragment ions observed in the FI mass spectrum. acs.org It suggests that the stability of these carbocations is due to hyperconjugation. acs.org These theoretical models are crucial for interpreting experimental mass spectra and gaining a deeper understanding of the underlying chemical physics. researchmap.jpacs.orgnih.gov

Chromatographic Techniques for Purity and Compositional Assessment

Chromatographic methods are essential for determining the purity of this compound and for quantifying its presence in complex mixtures like biodiesel.

Gas Chromatography-Flame Ionization Detector (GC-FID)

Gas chromatography with a flame ionization detector (GC-FID) is a robust and widely used method for the quantitative analysis of FAMEs, including this compound. researchgate.netscielo.brs4science.at In this technique, the sample is vaporized and separated into its components in a capillary column. As each component elutes from the column, it is burned in a hydrogen-air flame, producing ions that generate a current proportional to the amount of the compound.

GC-FID is the standard method for determining the fatty acid profile of oils and fats after they have been converted to their corresponding methyl esters. scioninstruments.com The method is known for its high reproducibility and linearity over a wide range of concentrations. sigmaaldrich.comjppres.com For instance, in the validation of a GC-FID method for analyzing major fatty acids in shark liver oil, the method demonstrated good linearity and accuracy for this compound. jppres.com The purity of polysorbate 80, which contains this compound, has also been successfully tested using GC-FID, showing excellent resolution between this compound and other FAMEs. glsciences.com

| Parameter | Value/Observation | Reference |

| Linearity (shark liver oil analysis) | Good determination coefficient | jppres.com |

| Precision (RSD% for individual FAMEs) | < 5% | sigmaaldrich.com |

| Resolution (this compound and methyl oleate) | > 1.5 | sigmaaldrich.com |

| Purity Test (Polysorbate 80) | Excellent resolution achieved | glsciences.com |

Two-Dimensional Gas Chromatography (GCxGC-MS with Cold EI)

Comprehensive two-dimensional gas chromatography (GCxGC) offers significantly enhanced separation power compared to conventional one-dimensional GC. oup.comresearchgate.net This is particularly useful for analyzing complex mixtures containing numerous FAME isomers. gcms.cz In GCxGC, two columns with different stationary phases are coupled, providing a more detailed separation of the sample components. oup.com

When combined with mass spectrometry using a cold electron ionization (Cold EI) source, the capabilities of GCxGC are further extended. researchgate.net Cold EI is a technique that uses a supersonic molecular beam to cool the analyte molecules before ionization. pepolska.pl This "soft" ionization method minimizes fragmentation and enhances the molecular ion peak, which is often weak or absent in standard EI spectra of FAMEs. pepolska.plavivanalytical.com This is especially beneficial for distinguishing between isomers and accurately determining molecular weights. researchgate.net

The analysis of a jet fuel sample spiked with this compound and other FAMEs using pulsed flow modulation (PFM)-GCxGC-MS with Cold EI demonstrated the easy detection of these compounds without co-elution interference. avivanalytical.comresearchgate.net The enhanced molecular ions provided by Cold EI improve the reliability of compound identification from library searches. researchgate.net

| Technique | Advantage for this compound Analysis | Reference |

| GCxGC-MS | Improved separation of FAME isomers in complex mixtures. | oup.comgcms.cz |

| Cold EI | Enhanced molecular ion intensity for more reliable identification. | researchgate.netpepolska.pl |

| PFM-GCxGC-MS with Cold EI | Enables analysis without co-elution interference in complex matrices like jet fuel. | avivanalytical.comresearchgate.net |

Spectroscopic Methods for Structural Elucidation

Spectroscopic techniques are fundamental in confirming the molecular structure of this compound by analyzing the interaction of the molecule with electromagnetic radiation.

Fourier Transform Infrared (FTIR) spectroscopy is a powerful tool for identifying the functional groups present in a molecule. The FTIR spectrum of this compound exhibits characteristic absorption bands that correspond to specific vibrational modes within the molecule. The most prominent peaks are associated with the ester functional group and the long hydrocarbon chain.

A strong absorption band is typically observed in the region of 1740 cm⁻¹, which is characteristic of the C=O (carbonyl) stretching vibration of the ester group. The C-O stretching vibrations of the ester are also visible, typically appearing as two bands in the 1300-1000 cm⁻¹ region. Furthermore, the presence of the long alkyl chain is confirmed by strong C-H stretching vibrations just below 3000 cm⁻¹ and C-H bending vibrations around 1465 cm⁻¹ (for CH₂) and 1375 cm⁻¹ (for CH₃).

Table 1: Characteristic FTIR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Vibrational Mode | Functional Group |

|---|---|---|

| ~2925 | C-H stretching | Alkane (CH₂) |

| ~2855 | C-H stretching | Alkane (CH₂) |

| ~1740 | C=O stretching | Ester |

| ~1465 | C-H bending | Alkane (CH₂) |

Note: The exact positions of the peaks can vary slightly depending on the sample preparation and the specific instrument used.

Nuclear Magnetic Resonance (NMR) spectroscopy provides detailed information about the carbon-hydrogen framework of this compound. Both ¹H NMR and ¹³C NMR are used for its structural analysis. The spectra of stearic acid and this compound are often used as reference compounds in the study of fatty acids and their derivatives due to their simple and well-defined structures. aocs.org

In the ¹H NMR spectrum of this compound, a distinct singlet peak appears around 3.67 ppm, which is attributed to the three protons of the methoxy (B1213986) group (-OCH₃) of the ester. rsc.org This peak is a key differentiator from the spectrum of its parent fatty acid, stearic acid. aocs.org The spectrum also shows a triplet at approximately 2.3 ppm corresponding to the α-methylene protons (-CH₂-COO-), a complex multiplet around 1.6 ppm for the β-methylene protons, a large signal between 1.2 and 1.4 ppm for the bulk of the methylene protons in the long alkyl chain, and a triplet at about 0.88 ppm for the terminal methyl group protons (-CH₃). aocs.org

Table 2: ¹H NMR Chemical Shifts for this compound

| Chemical Shift (ppm) | Multiplicity | Assignment |

|---|---|---|

| ~3.67 | Singlet | -OCH₃ |

| ~2.30 | Triplet | α-CH₂ |

| ~1.62 | Multiplet | β-CH₂ |

| ~1.25 | Multiplet | -(CH₂)n- |

Note: Chemical shifts are typically reported relative to a standard, such as tetramethylsilane (B1202638) (TMS), and are measured in parts per million (ppm). The solvent used, commonly deuterated chloroform (B151607) (CDCl₃), can slightly influence the peak positions. aocs.org

Thermal Analysis Techniques

Thermal analysis techniques are employed to study the behavior of this compound as a function of temperature, providing crucial data on its thermal stability and phase transitions.

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as it is heated at a constant rate. This technique is used to determine the thermal stability and decomposition profile of this compound. TGA scans of this compound in an inert atmosphere, such as nitrogen, show that it is thermally stable up to a certain temperature, after which it undergoes decomposition. For instance, in one study, the onset of degradation for this compound was observed at temperatures between 100 and 110°C, with complete mass loss by 240°C. semanticscholar.org Another study reported a higher onset of degradation at 207°C in an oxygen atmosphere. researchgate.net The decomposition temperature can be influenced by the atmosphere (inert or oxidative) and the heating rate. semanticscholar.orgresearchgate.net

Differential Scanning Calorimetry (DSC) is a primary technique for investigating the phase transitions of this compound, such as melting and crystallization. aocs.org By measuring the heat flow into or out of a sample as it is heated or cooled, DSC can determine the temperatures and latent heats of these transitions. This compound is often used as a secondary standard for DSC calibration. aocs.org

The DSC thermogram of this compound shows a distinct endothermic peak upon heating, corresponding to its melting point. The melting point is a key characteristic property, and for high-purity this compound, it is sharp. aocs.org Research has shown that the melting point of this compound is around 36.5°C. aocs.org DSC is also used to study the phase behavior of this compound in mixtures, which is relevant for its application in areas like phase change materials (PCMs) and biodiesel. researchgate.netrepec.org For example, when used as a phase change material, the latent heat of fusion is a critical parameter, with values reported to be relatively high. researchgate.net

Table 3: Thermal Properties of this compound from DSC

| Property | Typical Value |

|---|---|

| Melting Onset Temperature | ~36.5 °C aocs.org |

Note: The values can be affected by the purity of the sample and the experimental conditions of the DSC analysis, such as the heating rate. aocs.org

Computational Chemistry and Molecular Modeling

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is widely applied to molecules like methyl stearate (B1226849) to predict a variety of properties from first principles. DFT has been utilized to determine the thermodynamic properties of methyl stearate and its fragments with high accuracy. missouristate.edu

The electronic properties of a molecule are fundamentally governed by its frontier molecular orbitals: the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). dergipark.org.tr The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. mdpi.com The difference in energy between these two orbitals, known as the HOMO-LUMO gap, is a crucial indicator of molecular stability and chemical reactivity. mdpi.com A large gap suggests high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. mdpi.com

In the context of this compound, DFT calculations can map the distribution of these orbitals. For the this compound radical cation (M+•), analysis has shown that the Singly Occupied Molecular Orbital (SOMO) and the LUMO are key to understanding its structure. researchmap.jp Quantum chemical calculations indicate that upon ionization, the electron is lost from the methylene (B1212753) chain and the carbonyl group. researchmap.jp This type of analysis helps predict the most likely sites for electrophilic and nucleophilic attack and explains the molecule's behavior in chemical reactions.

Table 1: Key Concepts in Frontier Molecular Orbital Theory

| Term | Description | Significance for this compound |

|---|---|---|

| HOMO | Highest Occupied Molecular Orbital | Represents the orbital from which an electron is most easily removed; indicates electron-donating capability. |

| LUMO | Lowest Unoccupied Molecular Orbital | Represents the orbital to which an electron is most easily added; indicates electron-accepting capability. |

| HOMO-LUMO Gap | Energy difference between HOMO and LUMO | A larger gap implies greater chemical stability and lower reactivity. |

| SOMO | Singly Occupied Molecular Orbital | In radical species like the this compound cation, this is the highest orbital containing a single electron. |

DFT is a valuable tool for the accurate calculation of thermodynamic properties, which are essential for understanding the behavior of this compound under various conditions. missouristate.edu These calculations can provide data for properties such as enthalpy of formation, entropy, and heat capacity, which are critical for chemical process design and safety analysis. chalcogen.roresearchgate.net For instance, ideal-gas thermodynamic properties of fatty acid methyl esters have been calculated using a combination of DFT and statistical thermodynamics. researchgate.net While experimental data provides a benchmark, computational methods allow for the determination of these properties under conditions that may be difficult or costly to achieve in a laboratory.

Table 2: Selected Thermodynamic Properties of this compound

| Property | Value | Unit |

|---|---|---|

| Standard Enthalpy of Formation (gas) | -775.3 ± 4.4 | kJ/mol |

| Standard Enthalpy of Vaporization | 100.1 | kJ/mol |

| Standard Enthalpy of Fusion | 63.6 | kJ/mol |

| Molar Heat Capacity (gas, Joback method) | 848.69 | J/mol·K |

(Data sourced from NIST Chemistry WebBook and Cheméo) chemeo.comnist.gov

Time-Dependent Density Functional Theory (TDDFT) extends DFT to describe electronic excited states, making it a suitable method for calculating properties like ionization energy. nih.gov Studies on this compound have employed TDDFT to analyze its ionization process. researchmap.jp

Quantum chemical calculations suggest that the ionization of this compound is not a simple, single-step electron removal. researchmap.jp Instead, TDDFT calculations indicate a process involving an initial electronic excitation. researchmap.jp The calculated adiabatic ionization energy for this compound is 9.26 eV. researchmap.jp However, the analysis suggests that under high electric field conditions, ionization proceeds via a lower energy pathway involving a 7.43 eV excitation, followed by quantum tunneling of the electron. researchmap.jp This detailed insight into the ionization mechanism is crucial for interpreting experimental results from techniques like field ionization mass spectrometry. researchmap.jp

Table 3: Calculated Ionization Properties of this compound

| Parameter | Value | Method |

|---|---|---|

| Adiabatic Ionization Energy (IE₀) | 9.26 eV | DFT (M06-2X/6-311++G(d,p)) |

| First Excitation Energy | 7.43 eV | TDDFT |

(Data sourced from Inutan et al., 2023) researchmap.jp

Molecular Dynamics (MD) Simulations

Molecular Dynamics (MD) simulations are a computational method for studying the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system of interacting particles, MD simulations provide a detailed view of molecular behavior, including complex events like chemical reactions.

MD simulations are particularly well-suited for studying the pyrolysis of this compound, a process of thermal decomposition critical to understanding biodiesel combustion and biofuel upgrading. missouristate.edu Ab initio MD simulations, which use quantum mechanical calculations to determine the forces between atoms, provide an atomic-level description of the reaction pathways and products formed. researchgate.net

Simulations of this compound pyrolysis have been performed to understand the procedure at an atomic level, with the goal of optimizing future fuel viability. missouristate.eduresearchgate.net These simulations track trajectories over time, allowing for the observation of significant bond-breaking and bond-forming events, the identification of resulting fragments, and the precise timing of these occurrences. missouristate.eduresearchgate.net Similar simulations on other fatty acid methyl esters, such as methyl oleate (B1233923) and methyl linoleate, have shown that initial pyrolysis steps often involve the cleavage of C-C bonds to produce smaller intermediates, followed by the transformation of the ester group. mdpi.commdpi.comrepec.org This detailed mechanistic information is difficult to obtain from experiments alone but is essential for engineering better biofuel formulations. missouristate.edu